An In-Depth Technical Guide to 2-Chloro-4'-phenylacetophenone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Chloro-4'-phenylacetophenone: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-4'-phenylacetophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and reactivity. It offers field-proven insights into its handling, analysis, and significant role as a building block in the synthesis of complex organic molecules.
Compound Identification and Structure
2-Chloro-4'-phenylacetophenone is an aromatic ketone characterized by a biphenyl group attached to a chloroacetyl moiety. This unique structure, featuring a reactive α-chloro ketone, makes it a valuable precursor in various synthetic applications.
Nomenclature and Identifiers:
-
Systematic IUPAC Name : 1-([1,1'-biphenyl]-4-yl)-2-chloroethan-1-one
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Common Synonyms : 4-Chloroacetylbiphenyl, 4-Phenylphenacyl Chloride[1]
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CAS Number : 635-84-7[1]
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Molecular Formula : C₁₄H₁₁ClO[2]
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Molecular Weight : 230.69 g/mol [2]
The structural framework is depicted below, highlighting the biphenyl core and the chloroacetyl functional group.
Figure 1: Chemical structure of 2-Chloro-4'-phenylacetophenone.
Physicochemical Properties
The physical and chemical properties of 2-Chloro-4'-phenylacetophenone are critical for its handling, storage, and application in synthesis. It is a solid at room temperature and exhibits properties characteristic of halogenated aromatic ketones.
| Property | Value | Source(s) |
| Physical State | White to light yellow powder/crystal | [1] |
| Molecular Weight | 230.69 g/mol | [2] |
| Melting Point | 126.0 to 131.0 °C | [1] |
| Purity | >99.0% (GC) | [1][2] |
| Storage Temperature | Room temperature, recommended cool and dark (<15°C) | [1][2] |
Synthesis and Manufacturing
The primary industrial route for synthesizing 2-Chloro-4'-phenylacetophenone is the Friedel-Crafts acylation of biphenyl.[3] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.[4]
Causality of Experimental Design: The reaction mechanism involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5] Biphenyl acts as the nucleophile, attacking the acylium ion. The choice of a non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane is crucial to prevent the deactivation of the Lewis acid catalyst by moisture or protic species. The reaction is typically initiated at a low temperature (0-10°C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, and then brought to room temperature or gently heated to drive the reaction to completion.[6] The para-substitution on the biphenyl ring is favored due to steric hindrance at the ortho positions.
Figure 2: Synthetic pathway via Friedel-Crafts acylation.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[3][6]
1. Reagent Preparation and Setup:
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Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved). Ensure all glassware is thoroughly dried.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
2. Formation of the Electrophile:
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In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
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Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10°C.
3. Acylation Reaction:
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Prepare a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane.
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Add the biphenyl solution dropwise to the reaction mixture over 30 minutes, keeping the temperature controlled.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
4. Work-up and Purification:
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Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 2-Chloro-4'-phenylacetophenone.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following data represents the expected spectroscopic signature for 2-Chloro-4'-phenylacetophenone.
| Technique | Expected Data / Peaks | Source(s) |
| ¹H NMR | A singlet for the methylene protons (–CH₂Cl) is expected around δ 4.5-5.0 ppm. The aromatic protons of the biphenyl system will appear as a series of multiplets in the δ 7.3-8.1 ppm range. The protons on the phenyl ring attached to the carbonyl group will be further downfield. | [7] |
| ¹³C NMR | The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 190-195 ppm. The methylene carbon (–CH₂Cl) will be observed around δ 45-50 ppm. A complex set of signals between δ 127-145 ppm will correspond to the aromatic carbons of the biphenyl moiety. | |
| IR (Infrared) | A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic rings will be seen above 3000 cm⁻¹. The C-Cl stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹. | |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) at m/z 230 and an (M+2)⁺ peak at m/z 232 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the chloromethyl group (•CH₂Cl) and the benzylic cleavage to form a biphenylcarbonyl cation. |
Reactivity and Applications in Drug Development
The chemical reactivity of 2-Chloro-4'-phenylacetophenone is dominated by the α-chloro ketone functionality. This motif contains two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a versatile building block in organic synthesis.
The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide range of functional groups, which is a highly valuable transformation in the construction of pharmaceutical intermediates.
Key Applications:
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Synthesis of Heterocycles: α-Halo ketones are classic precursors for synthesizing various heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, they can react with thioamides or thioureas to form thiazole rings, or with amidines to produce imidazoles.[1] While specific examples for 2-Chloro-4'-phenylacetophenone are not abundant in readily available literature, its structural similarity to other α-chloro ketones used in these syntheses suggests its high potential in this area.[8]
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Intermediate for Anti-inflammatory Agents: The biphenyl moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as Fenbufen.[3][9] While the synthesis of Fenbufen itself proceeds through a different acylation, 2-Chloro-4'-phenylacetophenone serves as a key starting material for creating other complex biphenyl derivatives with potential anti-inflammatory or other biological activities.[3][7] Its ability to undergo Sₙ2 reactions allows for the elongation of the side chain, a common strategy in drug design to modulate potency and pharmacokinetic properties.
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Building Block for Novel Therapeutics: As a bifunctional molecule, it can be used in multi-component reactions to rapidly build molecular complexity, enabling the exploration of novel chemical space in drug discovery programs. For example, related chloroacetophenones are used to synthesize compounds with potential applications as antiviral and antifungal agents.[1]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with 2-Chloro-4'-phenylacetophenone.
Hazard Identification (Based on GHS Classification):
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Skin Irritation (Category 2) : Causes skin irritation.[2][10]
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Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][10]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]
-
Personal Protective Equipment :
-
Handling Advice : Avoid contact with skin, eyes, and clothing. Prevent the dispersion of dust.[2][10]
First Aid Measures:
-
If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical attention.[2][10]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
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If Inhaled : Move the person to fresh air. Seek medical attention if you feel unwell.[10]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[2]
References
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved from [Link]
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4-Phenylphenacyl chloride SDS, 635-84-7 Safety Data Sheets. (n.d.). Fisher Scientific. Retrieved from [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Retrieved from [Link]
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The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. (2025). Apolloscientific. Retrieved from [Link]
- Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.). Google Patents.
- Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.). Google Patents.
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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(No title). (n.d.). AMiner. Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Retrieved from [Link]
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Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole. (n.d.). Patsnap. Retrieved from [Link]
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Synthesis and structure-activity relationships of fenbufen amide analogs. (2010). PubMed. Retrieved from [Link]
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Acetophenone, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
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Acetophenone, 2-chloro- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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(PDF) Synthesis and Characterization of some Imidazole Derivatives. (2016). ResearchGate. Retrieved from [Link]
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Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). RSC Publishing. Retrieved from [Link]
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